(2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Description
The compound (2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one belongs to the thiazolo[3,2-a]benzimidazole family, a class of heterocyclic compounds notable for their diverse pharmacological applications, including antibacterial, antifungal, and antiparasitic activities . Structurally, it features a benzylidene moiety substituted with 3-ethoxy and 4-propoxy groups attached to the thiazolo[3,2-a]benzimidazol-3(2H)-one core. The stereochemistry is confirmed as Z-configuration at the benzylidene double bond, a critical feature for maintaining biological activity in similar compounds .
Synthesis of this compound likely follows established cyclocondensation methods involving 2-mercaptobenzimidazole, chloroacetic acid, and substituted benzaldehydes in the presence of acetic anhydride and sodium acetate, as reported for analogous structures . However, the longer alkoxy chains may necessitate optimized reaction conditions to achieve comparable yields (e.g., ~60% for simpler derivatives) .
Properties
IUPAC Name |
(2Z)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-3-11-26-17-10-9-14(12-18(17)25-4-2)13-19-20(24)23-16-8-6-5-7-15(16)22-21(23)27-19/h5-10,12-13H,3-4,11H2,1-2H3/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARAICANIWPBBH-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a member of the thiazole and benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C21H20N2O3S
- Molecular Weight : 380.46 g/mol
- CAS Number : 617696-88-5
Synthesis
The synthesis of this compound typically involves the condensation of appropriate benzylidene derivatives with thiazole and benzimidazole precursors. The synthetic route may include the use of solvents such as DMF or THF under controlled temperatures to optimize yield and purity.
Antimicrobial Activity
Research has indicated that compounds within the thiazolo-benzimidazole class exhibit significant antimicrobial properties. For instance, derivatives have shown effective inhibition against various bacterial strains and fungi.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| Frentizole (a related compound) | Staphylococcus aureus | 25 µg/mL |
Antiproliferative Activity
Studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast cancer) | 6.56 | Apoptosis induction |
| SK-Hep-1 (liver cancer) | 6.46 | Cell cycle arrest |
Neuroprotective Effects
Recent investigations suggest that certain derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. The interaction with amyloid beta peptide has been highlighted as a critical pathway for therapeutic action.
Case Studies
A notable study published in a peer-reviewed journal evaluated the biological activity of various thiazolo-benzimidazole derivatives, including our compound of interest. The results indicated that these compounds could serve as potential leads in drug discovery due to their multifaceted biological profiles.
- Study on Antimicrobial Effects : This study focused on the efficacy of thiazolo-benzimidazole derivatives against resistant bacterial strains, showing promising results with MIC values comparable to standard antibiotics.
- Neuroprotection Study : A separate research effort examined the neuroprotective effects of these compounds in an in vitro model of ischemia/reperfusion injury, demonstrating significant reductions in neuronal damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives exhibit structural and functional diversity depending on substituents. Below is a detailed comparison of the target compound with key analogs:
Table 1: Comparative Analysis of Structural and Functional Properties
* Molecular formula inferred from substituent analysis.
Key Findings :
Substituent Effects on Activity: Electron-withdrawing groups (e.g., Cl): The 4-chloro derivative exhibits significant antiparasitic activity, surpassing albendazole in vitro . This is attributed to enhanced electrophilicity, improving target binding. However, this may reduce aqueous solubility .
Stereochemical Influence :
- The Z-configuration is critical for maintaining planar geometry, facilitating interactions with biological targets like enzyme active sites .
Synthetic Challenges :
- Bulky substituents (e.g., propoxy) may lower reaction yields due to steric hindrance during cyclocondensation. For example, hydroxy-methoxy derivatives achieve ~61% yield, while chloro analogs require recrystallization for purity .
Positional Isomerism :
- 2-Chloro substitution () shows reduced activity compared to 4-Cl, highlighting the importance of substituent positioning for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
